disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate
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Overview
Description
Disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate is a complex organic compound characterized by its intricate structure and multiple functional groups. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine ring, followed by the introduction of the nitrile group and other substituents. The final steps involve the diazotization and coupling reactions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: It is employed in biological assays and as a marker in molecular biology studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate can be compared with other similar compounds, such as:
Nicotinonitrile: An organic compound with a pyridine ring and a nitrile group, used as a precursor to vitamin niacin.
5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4-disulfonic acid monosodium salt hydrate: Used in the determination of serum iron levels.
Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Known as C.I.
These comparisons highlight the unique structure and applications of this compound, distinguishing it from other related compounds.
Properties
CAS No. |
74499-55-1 |
---|---|
Molecular Formula |
C31H30N8Na2O7S2 |
Molecular Weight |
736.7 g/mol |
IUPAC Name |
disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C31H32N8O7S2.2Na/c1-19-16-28(20(2)15-27(19)37-36-23-5-4-6-25(17-23)48(44,45)46)38-39-29-21(3)26(18-32)30(34-13-14-40)35-31(29)33-12-11-22-7-9-24(10-8-22)47(41,42)43;;/h4-10,15-17,40H,11-14H2,1-3H3,(H2,33,34,35)(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChI Key |
ZSSYEBOSOMQARW-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(N=C(C(=C2C)C#N)NCCO)NCCC3=CC=C(C=C3)S(=O)(=O)[O-])C)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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